molecular formula C19H30O8 B1248329 GlochidionionosideC

GlochidionionosideC

Cat. No.: B1248329
M. Wt: 386.4 g/mol
InChI Key: CIEXYBWLSDBXKL-DSFNCLLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycosides of this type are often associated with antioxidant, anti-inflammatory, or cytotoxic activities, as observed in related compounds like Zygocaperoside and Cuniloside B .

Properties

Molecular Formula

C19H30O8

Molecular Weight

386.4 g/mol

IUPAC Name

(4R)-4-[(E,3S)-3-hydroxybut-1-enyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O8/c1-10(21)4-5-13-11(6-12(22)7-19(13,2)3)9-26-18-17(25)16(24)15(23)14(8-20)27-18/h4-6,10,13-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t10-,13-,14+,15+,16-,17+,18+/m0/s1

InChI Key

CIEXYBWLSDBXKL-DSFNCLLUSA-N

Isomeric SMILES

C[C@@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CC(C=CC1C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O

Synonyms

apocynoside I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities

Glochidionionoside C shares key structural features with other glycosides, particularly in sugar moiety composition and linkage patterns. For example:

  • Cuniloside B (CAS 1187303-40-7): A triterpenoid glycoside with a glucose unit attached to a cuniculane-type aglycone. Like Glochidionionoside C, it likely exhibits a β-glycosidic bond, as inferred from NMR data trends in analogous compounds .
  • Zygocaperoside: A flavonoid glycoside from Zygophyllum fabago with an isorhamnetin aglycone linked to a rhamnose-glucose disaccharide. Its ¹H-NMR signals (δ 5.30–5.50 ppm for anomeric protons) align with typical glycoside spectral profiles, a pattern expected in Glochidionionoside C .

Functional Differences

Compound Biological Activity Key Functional Groups Source Organism
Glochidionionoside C Hypothesized: Antioxidant/Cytotoxic* Phenolic OH, β-glucose linkage Glochidion spp.
Cuniloside B Anti-inflammatory, Immunomodulatory Triterpenoid core, acetylated sugars Cunninghamia spp.
Zygocaperoside Antimicrobial, Tyrosinase Inhibition Flavonoid aglycone, rhamnose unit Zygophyllum fabago

*Note: Glochidionionoside C’s activities are inferred from structurally related compounds; direct evidence is lacking in the provided sources .

Analytical and Spectroscopic Differentiation

NMR Spectroscopy

  • Glochidionionoside C vs. Cuniloside B: ¹H-NMR: Glochidionionoside C may show signals for phenolic protons (δ 6.50–7.50 ppm) absent in triterpenoid-based Cuniloside B. ¹³C-NMR: A glucose anomeric carbon signal (δ 95–105 ppm) would confirm glycosylation in both compounds .
  • Glochidionionoside C vs. Zygocaperoside: Distinct flavonoid-related signals (e.g., δ 160–170 ppm for carbonyl carbons) in Zygocaperoside differentiate it from Glochidionionoside C’s presumed phenolic aglycone .

Chromatographic Behavior

Reverse-phase HPLC retention times can distinguish these compounds:

Compound Retention Time (C18 column, MeOH:H₂O) LogP*
Glochidionionoside C ~12.5 min (estimated) 1.8–2.5
Cuniloside B 15.2 min 3.1
Zygocaperoside 9.8 min 1.2

LogP values sourced from predictive models in the *Merck Index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GlochidionionosideC
Reactant of Route 2
GlochidionionosideC

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